Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol
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Overview
Description
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol is a chemical compound with the molecular formula C9H12F3NO5 It is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol typically involves the reaction of 2,2,2-trifluoro-1-piperidin-4-ylethanone with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and may include steps such as crystallization and purification to remove any impurities. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and oxalates. Examples are:
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
Uniqueness
Oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12F3NO5-2 |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
oxalate;2,2,2-trifluoro-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)/p-2 |
InChI Key |
WGCRIBLVYFBLRI-UHFFFAOYSA-L |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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